3-[(4-Cyanophenyl)sulfanyl]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIZXCLCGQHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627441 | |
| Record name | 3-[(4-Cyanophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381731-79-9 | |
| Record name | 3-[(4-Cyanophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Organosulfur Chemistry and Nitrile Functionality Research
The academic importance of 3-[(4-Cyanophenyl)sulfanyl]propanoic acid is rooted in the well-established fields of organosulfur and nitrile chemistry. These two areas contribute significantly to synthetic methodology, medicinal chemistry, and materials science.
Organosulfur compounds, characterized by carbon-sulfur bonds, are integral to numerous natural products and pharmaceutical agents. britannica.com The thioether linkage (C-S-C) present in the target molecule is a common motif in various bioactive compounds and is valued for its relative stability and specific chemical reactivity. pku.edu.cn Research in organosulfur chemistry often focuses on the synthesis of thioethers and their subsequent transformations, such as selective oxidation to sulfoxides and sulfones, which can dramatically alter the biological and physical properties of a molecule. rsc.org The presence of the thioether group makes this compound a precursor for creating these oxidized sulfur-containing analogues.
Simultaneously, the nitrile (-C≡N) functional group is one of the most versatile in organic synthesis. researchgate.net It serves as a synthetic equivalent of a carboxylic acid, a primary amine, or a ketone, as it can be converted into these groups through hydrolysis or reduction reactions. libretexts.org The strong electron-withdrawing nature of the nitrile group also influences the electronic properties of the phenyl ring to which it is attached. In advanced synthesis, the nitrile group can act as a directing group for C-H bond functionalization, allowing for precise modifications of the aromatic core. researchgate.net The combination of a thioether and a nitrile in a single molecule offers opportunities for orthogonal chemical reactions, where one group can be modified while the other remains intact, a key strategy in multi-step synthesis.
Significance of Propanoic Acid Derivatives in Advanced Chemical Synthesis
The propanoic acid backbone of the molecule is of considerable significance. Carboxylic acids are fundamental building blocks in organic chemistry, and propanoic acid derivatives, in particular, are prevalent scaffolds in medicinal chemistry. For example, derivatives of arylpropionic acid are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).
The true synthetic value of the propanoic acid moiety in 3-[(4-Cyanophenyl)sulfanyl]propanoic acid lies in its reactivity. The carboxylic acid group (-COOH) is readily converted into a wide range of other functional groups, including esters, amides, acid halides, and anhydrides. This versatility allows chemists to attach this molecular fragment to other molecules of interest, such as polymers, biological probes, or other pharmacologically active scaffolds. Recent studies have demonstrated that propanoic acid derivatives can serve as foundational structures for developing novel anticancer and antimicrobial agents, highlighting the therapeutic potential that can be unlocked from this chemical framework. mdpi.comnih.govktu.edu
Overview of Current Research Trajectories and Academic Importance
Approaches for the Preparation of this compound
The synthesis of this compound is typically achieved through the formation of a thioether bond between a cyanophenyl sulfur-containing precursor and a three-carbon carboxylic acid synthon. The primary strategies involve nucleophilic substitution or conjugate addition reactions.
The crucial step in the synthesis is the creation of the sulfanyl (B85325) (thioether) linkage. This is most commonly accomplished via a thio-Michael addition reaction. The key precursor, 4-cyanothiophenol, acts as the nucleophile.
The reaction pathway involves the deprotonation of 4-cyanothiophenol with a suitable base to form the more nucleophilic thiolate anion. This anion then attacks the β-carbon of an acrylic acid derivative in a conjugate addition. Subsequent protonation yields the final product. An alternative pathway is the nucleophilic substitution (S_N2) reaction where the 4-cyanothiophenolate anion reacts with a 3-halopropanoic acid, displacing the halide.
Key Precursors and Reagents:
Nucleophile: 4-cyanothiophenol
Electrophile: Acrylic acid or 3-halopropanoic acids (e.g., 3-bromopropanoic acid)
Base: Triethylamine (B128534) (Et₃N), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) are commonly used to generate the thiolate.
The thio-Michael addition is often preferred due to the ready availability of acrylic acid and milder reaction conditions compared to S_N2 reactions with halopropanoic acids.
Cyanophenyl Moiety: The 4-cyanophenyl group is typically introduced using 4-cyanothiophenol as a starting material. The synthesis of this precursor can be achieved through several established methods. One common industrial method is the cyanation of an aryl bromide, such as 4-bromothiophenol, using a palladium catalyst and a non-toxic cyanide source like potassium hexacyanoferrate(II), K₄[Fe(CN)₆]. google.com Traditional methods like the Rosenmund-von Braun reaction, which uses copper(I) cyanide at high temperatures, are also viable but often require more stringent conditions. google.com The synthesis of a related compound, 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-β-D-xylopyranoside, utilizes 4-cyanothiophenol as a key building block, highlighting its role as a readily available precursor in forming sulfanyl linkages. nih.gov
Propanoic Acid Moiety: The propanoic acid portion of the molecule is generally sourced from simple, commercially available three-carbon building blocks. youtube.com The most direct methods include:
Michael Addition: Using acrylic acid, which provides the complete carbon skeleton and carboxylic acid functionality in one step.
Nucleophilic Substitution: Employing 3-halopropanoic acids, such as 3-bromopropanoic acid or 3-chloropropanoic acid.
Ring-opening of β-propiolactone: The thiolate can act as a nucleophile to open the lactone ring, directly forming the desired product.
The choice of reagent depends on factors like cost, availability, and compatibility with other functional groups in the reaction.
Optimizing the reaction is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted.
Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724), or dimethylformamide (DMF) are often effective for this type of reaction. researchgate.net
Base: The selection of a base is critical for the efficient generation of the thiolate nucleophile without promoting side reactions. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) can significantly improve product yields compared to reactions run without a base. researchgate.net
Temperature: Thio-Michael additions are often exothermic and can typically be run at room temperature. However, gentle heating may be required to ensure the reaction goes to completion, depending on the reactivity of the specific substrates.
Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion, but this must be balanced with the ease of purification of the final product.
The following table summarizes typical conditions that could be investigated for optimizing the synthesis.
| Parameter | Variation | Rationale |
| Base | Et₃N, K₂CO₃, NaOH | Varies in strength and solubility, affecting the rate of thiolate formation. |
| Solvent | CH₂Cl₂, Acetonitrile, Ethanol (B145695) | Polarity can influence the solubility of reactants and stabilize transition states. |
| Temperature | 0 °C, Room Temp (25 °C), 50 °C | Controls the reaction rate and minimizes potential side reactions. |
| Reactant | Acrylic Acid, 3-Bromopropanoic Acid | Choice between Michael addition and S_N2 pathway. |
By systematically adjusting these parameters, yields can often be improved to over 90%.
Enantioselective Synthesis and Stereochemical Control for Related Analogues
While this compound itself is achiral, analogues bearing a substituent on the propanoic acid backbone (e.g., at the C2 position) are chiral and exist as enantiomers. The synthesis of single-enantiomer forms of these analogues requires stereochemical control.
Biocatalytic methods, particularly kinetic resolutions catalyzed by lipases, are a powerful tool for separating enantiomers of chiral carboxylic acids or their esters. chemrxiv.org This technique relies on the ability of the enzyme to selectively catalyze the reaction of one enantiomer over the other. mdpi.com
In a typical resolution of a racemic chiral analogue, such as methyl 2-methyl-3-[(4-cyanophenyl)sulfanyl]propanoate, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by chemical means.
Key aspects of lipase-catalyzed resolution include:
Enzyme Selection: Lipases from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia (lipase PS) are commonly used and show broad substrate specificity. chemrxiv.orgresearchgate.net
Acyl Donor/Acceptor: For esterification or transesterification reactions, vinyl esters like vinyl acetate (B1210297) are often used as acyl donors because the reaction is effectively irreversible. core.ac.uknih.gov
Solvent: Organic solvents like hexane, cyclohexane, or diisopropyl ether are typically used to minimize enzyme denaturation and control reactivity. chemrxiv.orgcore.ac.uk
The efficiency of the resolution is measured by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate.
| Enzyme | Substrate Type | Solvent | Typical Result |
| Candida antarctica Lipase A (CAL-A) | Racemic Amine | Butyl butanoate | Enantioselective N-acylation |
| Candida antarctica Lipase B (CAL-B) | Racemic Ester | Isooctane | High enantiomeric excess (>99% ee) at ~50% conversion |
| Penicillium roqueforti Lipase | Racemic Hydroxy-ester | Cyclohexane/Butyl acetate | >99% ee at 90% conversion |
Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a racemic mixture. For chiral analogues of this compound, this can be achieved through several strategies.
One prominent method is the asymmetric conjugate addition of 4-cyanothiophenol to an α,β-unsaturated carbonyl compound. This reaction can be catalyzed by a chiral Lewis acid or a chiral organocatalyst. The catalyst transiently binds to the reactants, creating a chiral environment that directs the nucleophilic attack of the thiophenol to one face of the double bond, leading to the preferential formation of one enantiomer.
Strategies for asymmetric synthesis include:
Chiral Catalysts: Using chiral metal complexes (e.g., based on Nickel or Titanium) or chiral organic molecules (e.g., BINAM-derived sulfides) to catalyze the thio-Michael addition. nih.gov
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the acrylic acid derivative. The auxiliary sterically hinders one face of the molecule, forcing the incoming thiophenol to add from the less hindered side. The auxiliary is then removed in a subsequent step.
Substrate Control: If the substrate already contains a chiral center, it can influence the stereochemical outcome of the addition reaction.
These methods allow for the direct synthesis of enantioenriched products, often with high yields and excellent enantioselectivity (up to 99% ee). nih.gov
Chemical Transformations and Functional Group Interconversions of the Chemical Compound
The chemical structure of this compound incorporates three distinct functional groups: a carboxylic acid, a thioether (sulfanyl bridge), and a nitrile. This trifunctional nature allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Strategic manipulation of these functional groups is key to developing new molecules with tailored properties.
Modifications of the Carboxyl Group (e.g., Esterification, Amidation)
The carboxylic acid moiety is a versatile handle for derivatization, readily undergoing reactions such as esterification and amidation to produce esters and amides, respectively.
Esterification:
The conversion of the carboxylic acid group to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorgsyn.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com
For this compound, this transformation would yield the corresponding ester derivative. The general reaction is as follows:
Reaction conditions typically involve heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.
| Reactant | Reagent | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate or Ethyl 3-[(4-cyanophenyl)sulfanyl]propanoate |
Amidation:
The formation of amides from the carboxylic acid group can be accomplished by reacting it with an amine. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are frequently employed to facilitate this transformation under milder conditions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or an active ester, which then readily reacts with an amine to form the amide. For instance, treatment of 3-(4-hydroxyphenyl)propanoic acid with 4-nitrophenol (B140041) and N,N'-dicyclohexylcarbodiimide forms an active 4-nitrophenyl ester, which then reacts with ammonia (B1221849) to yield the corresponding amide. google.com
This table outlines common reagents and the resulting products in the amidation of this compound.
| Reactant | Reagent | Product |
| This compound | Amine (e.g., Ammonia, primary amine, secondary amine) with a coupling agent | 3-[(4-Cyanophenyl)sulfanyl]propanamide or N-substituted derivatives |
Reactions Involving the Sulfanyl Bridge
The sulfanyl (thioether) bridge in this compound is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide and further to a sulfone, depending on the oxidizing agent and reaction conditions. This transformation significantly alters the electronic and steric properties of the molecule.
Common oxidizing agents for converting thioethers to sulfoxides include hydrogen peroxide. The oxidation of the sulfoxide to the corresponding sulfone can also be achieved, often requiring stronger oxidizing conditions.
This table summarizes the oxidation products of the sulfanyl bridge.
| Reactant | Reagent | Product | Oxidation State of Sulfur |
| This compound | Mild Oxidizing Agent (e.g., H₂O₂) | 3-[(4-Cyanophenyl)sulfinyl]propanoic acid | +4 (Sulfoxide) |
| 3-[(4-Cyanophenyl)sulfinyl]propanoic acid | Stronger Oxidizing Agent | 3-[(4-Cyanophenyl)sulfonyl]propanoic acid | +6 (Sulfone) |
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into several other functionalities, including amines and carboxylic acids. libretexts.org
Hydrolysis:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org This process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org In the case of this compound, this would result in a dicarboxylic acid. A study on a related compound, 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid, showed that the nitrile group could undergo self-catalyzed hydrolysis to an amide in the presence of the adjacent carboxylic acid. nih.gov
Base-catalyzed hydrolysis is also possible, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. libretexts.org
Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid depending on the reaction conditions.
| Reactant | Conditions | Intermediate | Final Product |
| This compound | Acid or Base Catalyzed Hydrolysis (partial) | 3-[(4-Carbamoylphenyl)sulfanyl]propanoic acid | - |
| This compound | Acid or Base Catalyzed Hydrolysis (complete) | - | 4-(2-Carboxyethylsulfanyl)benzoic acid |
Reduction:
The nitrile group can be reduced to a primary amine. libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction typically involves treatment of the nitrile with LiAlH₄ in an ethereal solvent, followed by an aqueous workup. libretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum, is another method for reducing nitriles to primary amines. organic-chemistry.org
This table shows the product of nitrile group reduction.
| Reactant | Reagent | Product |
| This compound | Reducing Agent (e.g., LiAlH₄, H₂/Pd) | 3-{[4-(Aminomethyl)phenyl]sulfanyl}propanoic acid |
Cycloaddition Reactions:
The nitrile group can also participate in cycloaddition reactions. For instance, nitriles can react with azides in a [3+2] cycloaddition to form tetrazoles. researchgate.net This type of reaction allows for the construction of five-membered heterocyclic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to determine the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the cyanophenyl ring and the aliphatic protons of the propanoic acid chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical structural information. For example, the two methylene (B1212753) groups (-CH₂-) in the propanoic acid chain would likely appear as triplets due to coupling with each other.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -S-CH₂- |
| Data not available | Data not available | Data not available | -CH₂-COOH |
| Data not available | Data not available | Data not available | -COOH |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. This includes the carbons of the aromatic ring, the nitrile group (-CN), the thioether linkage (-S-), the methylene groups (-CH₂-), and the carboxyl group (-COOH). The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | -COOH |
| Data not available | Aromatic C-CN |
| Data not available | Aromatic C-S |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | -CN |
| Data not available | -S-CH₂- |
| Data not available | -CH₂-COOH |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity of the propanoic acid chain. An HSQC spectrum would reveal correlations between protons and the carbon atoms they are directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like FTIR and Raman are crucial for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and aliphatic chain, and C-S stretching vibrations. The broadness of the O-H peak is a hallmark of carboxylic acids due to hydrogen bonding.
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3300-2500 (broad) | O-H (Carboxylic acid) |
| ~2230-2210 | C≡N (Nitrile) |
| ~1725-1700 | C=O (Carboxylic acid) |
| ~3100-3000 | C-H (Aromatic) |
| ~3000-2850 | C-H (Aliphatic) |
| ~700-600 | C-S (Thioether) |
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often better for identifying non-polar or symmetric bonds. In the case of this compound, Raman spectroscopy would be particularly useful for observing the C≡N and C-S stretching vibrations, as well as the vibrations of the aromatic ring.
Table 4: List of Compounds
| Compound Name |
|---|
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental composition and the confirmation of its chemical formula, C₁₀H₉NO₂S. The expected high-resolution mass would be calculated based on the exact masses of the most abundant isotopes of its constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur).
Hypothetical HRMS Data Table
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₀H₉NO₂S |
| Monoisotopic Mass | 207.0354 u |
| Ion Adduct (e.g., [M+H]⁺) | 208.0427 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by GC-MS is challenging due to its low volatility, a consequence of the polar carboxylic acid group. To facilitate analysis, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. The resulting derivative could then be separated by gas chromatography and detected by mass spectrometry. The mass spectrum would show the molecular ion of the derivative and characteristic fragment ions, which could be used to confirm the structure.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
An HPLC method would be the standard approach for analyzing the purity of this compound. Method development would involve optimizing several parameters to achieve good separation and peak shape. A typical method would likely employ reverse-phase chromatography.
Hypothetical HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 stationary phase |
| Mobile Phase | A gradient of water (with an acid modifier like formic acid) and an organic solvent (like acetonitrile or methanol) |
| Detection | UV detection, likely at a wavelength where the cyanophenyl chromophore absorbs strongly (e.g., ~254 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography is a rapid and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value of the product spot would be a key identifier.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the chemical formula (C₁₀H₉NO₂S) to confirm the empirical formula and assess the purity of the sample.
Theoretical Elemental Composition Table
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 57.96 |
| Hydrogen | H | 4.38 |
| Nitrogen | N | 6.76 |
| Oxygen | O | 15.44 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Comprehensive searches of scientific literature and chemical databases have revealed a lack of specific published studies performing quantum chemical calculations on 3-[(4-Cyanophenyl)sulfanyl]propanoic acid. While the theoretical methods outlined below are standard in computational chemistry for characterizing novel compounds, the specific results of such analyses for this particular molecule are not available in the reviewed literature. Therefore, the following sections describe the well-established theoretical frameworks that would be used to investigate the molecule's electronic structure and reactivity, rather than reporting on existing findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry and predict a wide range of chemical properties. These studies provide foundational data for understanding the molecule's stability and behavior. However, specific DFT studies detailing the optimized geometry, bond lengths, and angles for this compound have not been found in the public domain.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. An analysis for this compound would reveal the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack. Specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound are not available in published research.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data No experimental or calculated data is available. The table below is for illustrative purposes only.
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, with positive potential near the acidic hydrogen. No specific MEP maps or detailed charge distribution analyses for this compound have been published.
Computational Vibrational Analysis
Computational vibrational analysis, typically performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. This analysis calculates the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. A computational vibrational analysis of this compound would identify characteristic frequencies for its functional groups, such as the C≡N stretch of the cyano group, the O-H and C=O stretches of the carboxylic acid, and vibrations of the phenyl ring. Published computational vibrational frequency data for this specific compound could not be located.
Interactive Data Table: Hypothetical Vibrational Frequencies No calculated data is available. The table below is for illustrative purposes only.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | N/A |
| C=O Stretch | Carboxylic Acid | N/A |
| C≡N Stretch | Cyano | N/A |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While quantum calculations focus on electronic structure, MD simulations provide insight into the conformational flexibility, interactions with solvent molecules, and macroscopic properties of a substance. A molecular dynamics simulation of this compound could, for example, model its behavior in an aqueous solution, exploring its hydration and potential for forming intermolecular hydrogen bonds. There are currently no published studies that have performed molecular modeling or dynamics simulations specifically on this compound.
Conformational Analysis and Geometrical Optimizations
Currently, there is no specific published research detailing the conformational analysis or geometrical optimization of this compound.
Conformational analysis is a critical step in computational chemistry that seeks to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, with its flexible propanoic acid chain and the rotatable bond between the sulfur atom and the phenyl ring, multiple low-energy conformers are expected to exist.
A typical computational approach to this analysis would involve:
Initial Structure Generation: Building an initial 3D model of the molecule.
Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles—such as those around the C-S and C-C bonds of the propanoic acid chain—to map out the potential energy surface and identify various energy minima.
Geometrical Optimization: Taking the low-energy structures identified from the PES scan and optimizing their geometries using quantum mechanical methods. Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-31G*, is a common and reliable method for this purpose. This process calculates the lowest energy (most stable) structure for each conformer.
The results of such an analysis would provide crucial data on bond lengths, bond angles, and dihedral angles for the most stable conformations of the molecule. This information is fundamental for understanding its intrinsic properties and reactivity.
Table 1: Hypothetical Data Table for Geometrical Optimization Parameters This table is illustrative of potential results from a DFT study and is not based on published data.
| Parameter | Optimized Value (Angstroms or Degrees) |
|---|---|
| C≡N Bond Length | Data Not Available |
| C-S Bond Length | Data Not Available |
| S-C (aliphatic) Bond Length | Data Not Available |
| C=O Bond Length | Data Not Available |
| O-H Bond Length | Data Not Available |
| C-S-C Bond Angle | Data Not Available |
Theoretical Ligand-Target Interaction Profiling
Specific theoretical studies on the interaction of this compound with biological targets like enzyme active sites or DNA are not available in the current body of scientific literature.
Theoretical ligand-target interaction profiling, commonly performed through molecular docking and molecular dynamics simulations, is a powerful tool to predict and analyze how a small molecule (ligand) might bind to a biological macromolecule (target). This approach is instrumental in drug discovery for predicting binding affinity and identifying key intermolecular interactions.
For this compound, a hypothetical interaction profiling study would involve:
Target Selection: Identifying potential biological targets, which could be enzymes or receptors implicated in a particular disease pathway.
Molecular Docking: Computationally placing the optimized 3D structure of the compound into the binding site of the target protein. Docking algorithms would score different binding poses to predict the most favorable orientation and estimate the binding affinity.
Interaction Analysis: Examining the predicted binding pose to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues of the target. The cyano group, the carboxylic acid group, the phenyl ring, and the sulfur atom of the compound would all be assessed for their potential roles in binding. For instance, the carboxylic acid could act as a hydrogen bond donor and acceptor, while the cyano-substituted phenyl ring could engage in π-π stacking or hydrophobic interactions.
Such studies could provide valuable insights into the molecule's potential biological activity and guide the design of more potent derivatives. Without experimental or computational data, any discussion of its binding profile remains speculative.
Table 2: Potential Intermolecular Interactions in a Hypothetical Ligand-Target Complex This table illustrates the types of interactions that could be identified in a molecular docking study and is not based on published findings.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Partner (in Target) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Basic amino acid residues (e.g., Lys, Arg), Polar residues (e.g., Ser, Thr) |
| Cyano Group (-C≡N) | Dipole-Dipole, Hydrogen Bonding | Polar amino acid residues |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Structure Activity Relationship Sar Studies in Chemical Research
Elucidation of Structural Determinants for Molecular Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. For derivatives of 3-[(4-Cyanophenyl)sulfanyl]propanoic acid, the interplay between the aromatic ring, the flexible linker, and the acidic terminus defines its interaction landscape.
Role of the Cyanophenyl Moiety in Interaction Potency
The 4-cyanophenyl group is a key structural feature that can significantly influence a compound's biological activity. The cyano (-CN) group is a potent electron-withdrawing group, which can modulate the electronic properties of the phenyl ring and engage in specific interactions with a biological target. In related studies of compounds bearing a 4-cyanophenyl moiety, this group has been shown to be crucial for anticancer efficacy. For instance, in a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, the cyanophenyl group was integral to their activity against various cancer cell lines. rsc.org
The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial connections within a receptor's binding pocket. Furthermore, the rigid, planar structure of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, further anchoring the molecule to its target. The specific placement of the cyano group at the para-position is often critical, as it directs the orientation of the molecule within the binding site, maximizing favorable interactions.
Influence of the Sulfanyl (B85325) Bridge on Conformational Flexibility and Binding
The sulfanyl bridge (-S-) in this compound serves as a flexible linker between the rigid cyanophenyl ring and the propanoic acid chain. This flexibility is not merely a passive spacer; it allows the molecule to adopt various conformations, one of which may be optimal for binding to a biological target. The bond angles and rotational freedom around the sulfur atom permit the aromatic ring and the acidic tail to orient themselves in a three-dimensional space to complement the topology of the binding site.
Impact of Propanoic Acid Chain Substitutions
The propanoic acid moiety provides a terminal carboxylic acid group, which is typically ionized at physiological pH. This negatively charged carboxylate can form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine, or with metal ions within an enzyme's active site.
Modifications to the propanoic acid chain can have a profound impact on activity. For example, esterification of the carboxylic acid can alter the compound's cell permeability and can be used as a prodrug strategy. In studies of similar structures, the presence of the carboxylic acid is often essential for potent biological effects. mdpi.comnih.gov Altering the length of the alkyl chain can also change the spatial relationship between the aromatic ring and the acidic group, which can be critical for aligning with binding site interaction points.
Design and Synthesis of Analogues for SAR Probing
To systematically explore the SAR of the this compound scaffold, analogues are designed and synthesized to probe the importance of each structural component.
Systematic Modification of the Aryl Ring and Propanoic Acid Chain
A common strategy in SAR studies is the systematic modification of the aromatic ring. For the cyanophenyl moiety, this could involve:
Positional Isomers: Moving the cyano group to the ortho- or meta-positions to assess the importance of its para-location.
Electronic Variation: Replacing the cyano group with other electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) to probe the influence of electronics on activity.
Steric Bulk: Introducing substituents of varying sizes to explore the steric tolerance of the binding site.
Similarly, the propanoic acid chain can be modified by:
Chain Length: Synthesizing analogues with acetic acid (2-carbon) or butanoic acid (4-carbon) chains.
Alkylation: Introducing alkyl groups on the α- or β-carbons to explore conformational constraints.
Amidation: Converting the carboxylic acid to various amides to alter its hydrogen bonding capacity and charge.
The following table illustrates hypothetical modifications and their potential impact on activity based on general medicinal chemistry principles.
| Modification | Rationale | Predicted Impact on Activity |
| Move -CN to meta-position | Assess importance of para-substitution | Likely decrease |
| Replace -CN with -NO2 | Probe electronic requirements | Potentially retained or altered |
| Replace -CN with -OCH3 | Evaluate effect of electron-donating group | Likely decrease |
| Shorten to acetic acid chain | Alter distance between key moieties | Dependent on target structure |
| Convert -COOH to -COOCH3 | Increase lipophilicity, prodrug | In vitro decrease, in vivo variable |
Heteroatom Substitution Effects on Activity
Replacing the sulfur atom in the sulfanyl bridge with other heteroatoms, such as oxygen (ether linkage) or nitrogen (amino linkage), can significantly impact the molecule's properties. An oxygen atom would result in a more bent and less polarizable linker compared to sulfur. A nitrogen atom would introduce a hydrogen bond donor or acceptor site, depending on its substitution pattern, and would have different bond angles and flexibility.
In related research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the amino linker is a key component of the pharmacophore. nih.govmdpi.com The synthesis of these analogues allows for a direct comparison of how different heteroatoms influence conformational preferences, electronic properties, and ultimately, biological activity.
The table below outlines the potential consequences of such heteroatom substitutions.
| Linker Atom | Key Property Changes | Potential Effect on Binding |
| Sulfur (-S-) | More lipophilic, specific bond angles | Potential for specific sulfur-aromatic interactions |
| Oxygen (-O-) | More polar, smaller bond angle | Altered conformational preference |
| Nitrogen (-NH-) | H-bond donor, different geometry | Introduction of new hydrogen bonding interactions |
Through these systematic investigations, a comprehensive SAR profile for the this compound scaffold can be developed, guiding future optimization efforts in the discovery of novel bioactive agents.
Lack of Publicly Available Data Prevents In-Depth Analysis of this compound Analogs
A thorough investigation into the scientific literature for computational Quantitative Structure-Activity Relationship (QSAR) modeling studies on compound series related to this compound has revealed a significant lack of publicly available data to construct a detailed article as requested. While the principles of QSAR are well-established in chemical research, specific studies containing the requisite detailed research findings and data tables for this compound or a closely related series could not be located.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly QSAR, build mathematical models to predict the activity of new chemical entities based on their structural features.
The search for relevant data identified a potentially analogous study titled, "QSAR Analysis of Meta-substituted Phenyl propanoic acids as Peroxisome Proliferator- Activated Receptor Gamma Agonists as Antidiabetic agents" by Kuldeep Singh Patel and Piyush Trivedi. This study on a series of phenylpropanoic acid derivatives, which are structurally related to the compound of interest, was identified as a candidate for a case study. The reported statistical significance of the developed QSAR model (correlation coefficient r² = 0.9393, cross-validated correlation coefficient q² = 0.8718, and F-test = 77.3249) indicates a potentially robust and predictive model was developed.
However, despite identifying this relevant study, access to the full scientific paper containing the essential data for a detailed analysis—specifically the chemical structures of the compound series, their corresponding biological activities, and the specific molecular descriptors used in the model—could not be obtained. This detailed information is critical for generating the in-depth content and data tables specified in the article outline. Without this foundational data, a comprehensive and scientifically accurate discussion under the heading "Computational Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compound Series" is not possible.
Therefore, due to the absence of detailed, publicly accessible research findings and data on QSAR studies for this compound or a closely related series, the generation of the requested article with its specified content inclusions cannot be fulfilled at this time.
Research Applications in Chemical Biology and Material Science
Development as Chemical Probes for Biochemical Pathway Studies
The structure of 3-[(4-Cyanophenyl)sulfanyl]propanoic acid makes it an intriguing candidate for the development of chemical probes to investigate complex biochemical pathways. The cyano group can act as a useful spectroscopic tag, while the carboxylic acid moiety allows for conjugation to other molecules.
Enzyme Inhibition Studies (Non-Clinical Mechanism-Based)
While specific non-clinical, mechanism-based enzyme inhibition studies directly involving this compound are not extensively documented in publicly available research, the broader class of cyanophenyl-containing compounds has been investigated for such purposes. For instance, compounds featuring a cyanophenyl group have been explored as farnesyltransferase inhibitors, suggesting a potential for molecules with this moiety to interact with enzymatic active sites. The cyanophenyl group in this compound could potentially serve as a key interacting element with enzyme targets.
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
The potential for this compound to interact with biological macromolecules like DNA and proteins is an area of active theoretical interest. The planar cyanophenyl group could facilitate intercalation or groove binding with DNA, while the carboxylic acid and thioether functionalities could engage in hydrogen bonding and hydrophobic interactions with protein residues. Detailed biophysical studies would be necessary to elucidate the specific nature and strength of these interactions.
Utility as Scaffolds for Novel Chemical Entity Synthesis
The molecular framework of this compound provides a versatile scaffold for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Precursors for Advanced Organic Synthesis
As a precursor, this compound offers multiple reaction sites for chemical modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the attachment of diverse molecular fragments. The cyano group can also be transformed into other functionalities, such as amines or carboxylic acids, further expanding the synthetic possibilities. This versatility makes it a valuable starting material for creating libraries of new compounds for screening and development. For example, derivatives of arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) and have shown a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties humanjournals.comorientjchem.org. The core structure of this compound aligns with the general structure of these pharmacologically active molecules.
Building Blocks for Complex Molecular Architectures
The bifunctional nature of this compound, with reactive sites at both the cyano and carboxylic acid ends, makes it an ideal building block for the construction of more complex molecular architectures. It can be envisioned as a linker molecule in the assembly of supramolecular structures, polymers, or dendrimers. The defined length and rigidity of the cyanophenyl group, combined with the flexibility of the propanoic acid chain, allow for precise control over the spatial arrangement of the resulting structures.
Integration into Non-Canonical Amino Acid Frameworks for Protein Engineering and Study
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, enabling the introduction of novel functionalities. The structure of this compound bears resemblance to amino acid structures and could potentially be modified for use as an ncAA.
While direct experimental evidence for the integration of this compound into protein frameworks is not yet available, the synthesis of related compounds like 4-cyanophenylalanine has been reported google.com. This suggests that the cyanophenyl moiety is compatible with biological systems to some extent. The development of synthetic routes to amino acid derivatives of this compound could open up new avenues for protein engineering, allowing for the site-specific introduction of this unique chemical entity into proteins to probe structure and function or to create novel biocatalysts.
Site-Specific Incorporation into Proteins for Biophysical Analysis
A significant advancement in protein science has been the ability to incorporate unnatural amino acids (UAAs) with unique chemical functionalities into proteins at specific sites. This technique has been pivotal for the application of cyanophenyl-containing probes. The genetic incorporation of UAAs like p-cyanophenylalanine (pCNPhe), which shares the key cyanophenyl functional group with this compound, allows researchers to place a spectroscopic reporter at virtually any position within a protein's structure. nih.govacs.orgnih.govnih.gov
The ability to site-specifically label proteins with these probes has opened the door to a wide range of biophysical studies, including the investigation of protein folding, protein-protein interactions, and the conformational changes that accompany ligand binding. acs.orgnih.govnih.gov
Exploiting Unique Spectroscopic Tags for Protein Dynamics
The utility of this compound and its analogues as biophysical probes stems from the unique spectroscopic properties of the nitrile (C≡N) group. The vibrational frequency of the nitrile stretch is highly sensitive to its local environment, including solvent polarity, hydrogen bonding, and local electric fields. morressier.comresearchgate.net This sensitivity makes it an excellent reporter on the subtle environmental changes that occur during protein dynamic events. Furthermore, the nitrile stretching vibration appears in a region of the infrared (IR) and Raman spectra that is free from other protein absorptions, providing a clear and unambiguous signal. morressier.comnih.gov
Researchers have leveraged these properties in various spectroscopic techniques to gain insights into protein dynamics with high spatial and temporal resolution. nih.gov
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a powerful technique for studying the structure and dynamics of proteins. The nitrile group of cyanophenyl-containing probes provides a distinct vibrational band around 2200-2300 cm-1. morressier.com The precise frequency of this band shifts in response to changes in the local environment. For example, the formation of a hydrogen bond to the nitrile nitrogen results in a blue shift (increase in frequency) of the C≡N stretching vibration. This property has been used to map the solvent accessibility of different regions of a protein and to follow conformational changes that alter the probe's exposure to water. nih.gov
Two-dimensional infrared (2D IR) spectroscopy, in particular, has benefited from the use of these probes. By site-specifically incorporating pCNPhe into a protein, researchers can measure the dynamics of specific side chains on timescales ranging from femtoseconds to picoseconds. nih.gov This has provided unprecedented detail about the conformational heterogeneity and dynamics of proteins and how these factors contribute to biological function, such as ligand binding. nih.gov
Raman Spectroscopy:
Similar to IR spectroscopy, Raman spectroscopy can be used to monitor the vibrational modes of molecules. The nitrile stretch is also Raman-active and provides a sensitive probe of the local protein environment. morressier.com UV resonance Raman spectroscopy can significantly enhance the signal from the cyanophenyl probe, allowing for studies at much lower protein concentrations than typically required for IR spectroscopy. nih.gov The wavenumber of the C≡N band in the Raman spectrum is also dependent on the polarity of its surroundings, making it a useful tool for studying protein-membrane interactions and other processes involving changes in the local environment. nih.gov
The following table summarizes the key characteristics of the cyanophenyl group as a spectroscopic probe:
| Spectroscopic Property | Environmental Sensitivity | Application in Protein Dynamics |
| IR Absorption Frequency (C≡N stretch) | Polarity, Hydrogen Bonding, Electric Field | Probing solvent exposure, conformational changes, ligand binding, and local electric fields. |
| Raman Scattering (C≡N stretch) | Polarity, Local Environment | Studying protein-membrane interactions and dynamics at low concentrations. |
| Fluorescence | Hydrogen Bonding, Quenching by nearby residues | Investigating protein folding, protein-protein interactions, and conformational changes. nih.govnih.gov |
The detailed research findings from these applications provide a molecular-level understanding of how proteins function. For instance, by placing a cyanophenyl probe at different locations within a protein, scientists can map out the binding interface with a partner protein or track the propagation of conformational changes upon ligand binding. These studies are crucial for a fundamental understanding of biology and for the rational design of new therapeutics.
Future Research Directions and Unaddressed Challenges
Exploration of Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of greener routes for the synthesis of 3-[(4-Cyanophenyl)sulfanyl]propanoic acid, moving away from traditional methods that may involve harsh reagents and generate significant waste.
One promising avenue is the use of microwave-assisted organic synthesis. This technique has been shown to be efficient for the preparation of 3-(alkylthio)propanoic acids and could likely be adapted for the synthesis of the target compound. researchgate.net The reaction of 4-cyanothiophenol with 3-halopropanoic acid under microwave irradiation in an eco-friendly solvent such as ethanol (B145695) could offer a significant improvement over conventional heating methods by reducing reaction times and energy consumption.
Another green approach to consider is the use of copper-catalyzed cross-coupling reactions. The synthesis of 3-(arylthio)propanoic acids has been achieved from aryl iodides and 3-mercaptopropionic acid using a copper(I) oxide catalyst. doaj.org Adapting this to use 4-iodobenzonitrile (B145841) and 3-mercaptopropionic acid would be a valuable investigation. Further research into catalysis using more abundant and less toxic metals would also be a significant step forward. The development of chromatography-free purification protocols would further enhance the environmental credentials of any new synthetic route. organic-chemistry.org
| Synthetic Approach | Potential Green Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, use of greener solvents. | Optimization of reaction conditions (temperature, time, solvent) for the specific substrates. |
| Copper-Catalyzed Coupling | Use of a more sustainable catalyst compared to precious metals. | Catalyst loading optimization, exploration of ligand effects, and catalyst recyclability. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for the key bond-forming reaction. |
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools for understanding molecular properties and predicting reactivity, which can significantly accelerate the research and development process. For this compound, the development of advanced computational models is a key unaddressed challenge.
Density Functional Theory (DFT) calculations could be employed to elucidate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. Such studies can provide insights into its reactivity and potential interaction with biological targets. For instance, computational elucidation of reaction mechanisms, as has been done for elemental sulfur with cyanide, can offer a predictive framework for understanding the reactions of the cyanophenylsulfanyl moiety. chemrxiv.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogues of this compound. By correlating structural features with biological activity or other properties, these models can guide the design of new compounds with enhanced or specific functionalities. Molecular dynamics simulations could also be used to study the conformational landscape of the molecule and its interactions with solvents or potential binding partners.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Understanding of fundamental chemical properties and reaction mechanisms. |
| QSAR Modeling | Correlation of structural features with biological activity. | Predictive design of analogues with improved properties. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding interactions. | Insight into the dynamic behavior of the molecule in different environments. |
Targeted Synthesis of Highly Selective Analogues for Specific Research Tools
The core structure of this compound presents a versatile scaffold for the synthesis of a diverse library of analogues. A significant future challenge is the targeted synthesis of highly selective analogues that can serve as specific research tools. For example, analogues of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective receptor antagonists. nih.gov A similar approach could be applied to the target compound to explore its potential biological activities.
The synthesis of analogues could involve modifications at several key positions: the aromatic ring, the carboxylic acid, and the thioether linkage. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic properties and steric profile of the molecule. The carboxylic acid could be converted to esters, amides, or other functional groups to alter its polarity and potential for hydrogen bonding. The thioether could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly change its geometry and electronic properties. masterorganicchemistry.com
The goal of such synthetic efforts would be to generate compounds with high selectivity for a particular biological target, which could then be used as chemical probes to study biological processes.
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds for a specific biological activity. bmglabtech.com Integrating the synthesis of a library of this compound analogues with HTS would be a highly effective strategy for academic discovery.
A library of derivatives could be screened against a wide range of biological targets, such as enzymes, receptors, or whole cells, to identify "hit" compounds with interesting activities. nih.govnih.gov For example, given the structural similarities to some reported anticancer agents, a screen against various cancer cell lines could be a promising starting point. rsc.org The versatility of the core structure allows for the creation of a diverse chemical library, increasing the probability of finding active compounds.
The development of suitable assays is a critical component of any HTS campaign. These assays must be robust, reproducible, and amenable to automation. The use of microarrays and other miniaturized formats can further enhance the throughput and reduce the cost of screening. researchgate.net
| Screening Approach | Potential Targets | Key Considerations |
| Cell-Based Assays | Cancer cell lines, microbial pathogens. | Assay development, cytotoxicity, and mechanism of action studies. |
| Biochemical Assays | Specific enzymes or receptors. | Target selection, assay validation, and hit confirmation. |
| High-Content Screening | Cellular morphology, protein localization. | Image analysis, multi-parametric data analysis. |
Mechanistic Investigations of Novel Chemical Reactions Involving the Compound's Core Structure
A deeper understanding of the reactivity of the this compound core structure is essential for its further development and application. Future research should focus on mechanistic investigations of novel chemical reactions involving this scaffold.
The thioether linkage is a key functional group that can participate in a variety of reactions. For example, the sulfur atom can act as a nucleophile or be oxidized. masterorganicchemistry.com Mechanistic studies of these reactions, using techniques such as kinetic analysis and isotopic labeling, could provide valuable insights into the factors that control the reactivity of the molecule.
The cyano group on the phenyl ring also offers opportunities for chemical transformation. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a new range of derivatives. A kinetic and mechanistic study of the reactions of 4-cyanophenyl 4-nitrophenyl thionocarbonates with amines has been reported, providing a starting point for understanding the influence of the cyano group on the reactivity of the sulfur-containing moiety. nih.gov
Furthermore, the development of new catalytic methods for the functionalization of the C-S bond could open up new avenues for the synthesis of novel derivatives. Detailed mechanistic studies of such reactions would be crucial for their optimization and broader application. nih.govpku.edu.cn
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Cyanophenyl)sulfanyl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves nucleophilic aromatic substitution (SNAr) using a brominated precursor (e.g., 3-(4-bromophenyl)propanoic acid, CAS 1643-30-7 ) with a thiol nucleophile (e.g., 4-cyanothiophenol). Optimization includes using polar aprotic solvents (DMF or DMSO), elevated temperatures (80–120°C), and a base (K₂CO₃) to deprotonate the thiol. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purify via recrystallization or column chromatography. Validate purity using melting point analysis and NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., sulfanyl group δ ~2.5–3.5 ppm; aromatic protons δ ~7.5–8.5 ppm).
- IR : Confirm the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹).
- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated for C₁₀H₉NO₂S: 223.04 g/mol).
- X-ray Crystallography : Resolve crystal structure (as done for analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid ).
- Elemental Analysis : Verify C, H, N, S percentages against theoretical values .
Advanced Research Questions
Q. How can enzymatic decarboxylation mechanisms inform the biocatalytic applications of this compound?
- Methodological Answer : UbiD-like flavin-dependent decarboxylases catalyze aromatic acid decarboxylation. To study this, express recombinant enzymes (e.g., E. coli-based systems) and test activity under varying pH, temperature, and cofactor (premylated flavin) conditions. Monitor reaction kinetics via UV-Vis (loss of carboxylic acid absorbance) or HPLC. Compare substrate specificity with analogs (e.g., 3-(4-Cyanophenyl)propanoic acid, CAS 42287-94-5 ). Address electron-withdrawing effects of the sulfanyl group on decarboxylation efficiency .
Q. How do structural modifications (e.g., sulfanyl vs. methoxy groups) influence the crystallographic properties of phenylpropanoic acid derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction on this compound and compare with analogs (e.g., 3-(4-methoxyphenyl)propanoic acid). Analyze hydrogen-bonding motifs (e.g., dimeric O-H⋯O interactions in carboxylic acids ) and packing efficiency. Sulfanyl groups may introduce steric hindrance or alter π-π stacking versus methoxy’s electron-donating effects. Use software like Mercury to quantify bond lengths and angles .
Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?
- Methodological Answer :
- NMR Discrepancies : Check for tautomerism or rotamers (e.g., sulfanyl group conformation). Use variable-temperature NMR or DFT calculations (Gaussian, ORCA) to model shifts.
- IR Absorbance Mismatches : Compare with solid-state IR (vs. solution) to rule out polymorphism.
- Mass Accuracy : Recalibrate instruments and validate with certified standards. Cross-reference with PubChem data (CID 9361742 ).
Q. What strategies can elucidate the impact of the sulfanyl group on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Perform Suzuki-Miyaura coupling using a boronic acid partner and Pd catalysts. Compare reaction rates and yields with non-sulfanyl analogs (e.g., 3-(4-Cyanophenyl)propanoic acid ). Use cyclic voltammetry to assess electronic effects (sulfanyl’s electron-withdrawing nature). Monitor intermediates via LC-MS and optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
